molecular formula C20H27N3O2 B2795193 (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone CAS No. 1286697-52-6

(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B2795193
CAS No.: 1286697-52-6
M. Wt: 341.455
InChI Key: URZJIFXBKHHTKC-UHFFFAOYSA-N
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Description

(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two pharmaceutically important motifs: a piperidine ring and an imidazole heterocycle. The piperidine scaffold is a common feature in bioactive molecules and is frequently explored in the development of compounds targeting the central nervous system and various enzymes . The imidazole ring is a privileged structure in biochemistry, found in the amino acid histidine and playing a critical role in catalysis and metal binding in many enzymes . This combination makes the compound a promising candidate for investigating novel biologically active agents. Researchers may find this compound particularly valuable for screening against a range of pharmacological targets. Piperidine-linked imidazole derivatives have been investigated for their potential to improve the pharmacokinetic properties of drug candidates . Furthermore, structural analogs featuring similar hybrid architectures have demonstrated a wide spectrum of biological activities in preclinical research, suggesting potential utility in several therapeutic areas . The specific stereochemistry and substitution pattern on the imidazole and piperidine rings will be critical determinants of its biological activity and selectivity. As with any compound of this class, researchers should conduct thorough investigations to elucidate its precise mechanism of action and physicochemical properties. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

(2-methoxyphenyl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-15(2)19-21-10-13-23(19)14-16-8-11-22(12-9-16)20(24)17-6-4-5-7-18(17)25-3/h4-7,10,13,15-16H,8-9,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZJIFXBKHHTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone , also known by its CAS number 1286698-11-0, is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H33N3O2C_{24}H_{33}N_{3}O_{2} with a molecular weight of 395.5 g/mol. Its structure features an imidazole ring, a piperidine moiety, and a methoxyphenyl group, which are critical for its biological interactions.

PropertyValue
CAS Number1286698-11-0
Molecular FormulaC24H33N3O2C_{24}H_{33}N_{3}O_{2}
Molecular Weight395.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is largely attributed to the presence of the imidazole and piperidine groups. These functional moieties can interact with various biological targets including enzymes and receptors. The imidazole ring may facilitate hydrogen bonding or coordination with metal ions, which is crucial for enzyme inhibition or receptor modulation.

Antimicrobial Activity

Research has indicated that derivatives of imidazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

For instance, Jain et al. demonstrated that certain imidazole derivatives exhibited potent antimicrobial activity using the cylinder well diffusion method . The specific compound's effectiveness in inhibiting bacterial growth was comparable to established antibiotics such as Norfloxacin.

Anti-inflammatory Activity

In addition to antimicrobial effects, compounds with similar structures have been reported to possess anti-inflammatory properties. A study highlighted the in vivo anti-inflammatory activity of newly synthesized imidazole derivatives, suggesting that this compound may also modulate inflammatory pathways effectively .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various imidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound showed significant inhibition zones against tested pathogens .
  • In Vivo Anti-inflammatory Study : Another research project focused on the anti-inflammatory effects of imidazole derivatives in animal models. The study found that these compounds significantly reduced inflammation markers compared to control groups, indicating potential therapeutic applications in inflammatory diseases .
  • Docking Studies : Computational docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the compound may effectively bind to specific sites on enzymes involved in inflammatory responses or microbial resistance mechanisms .

Scientific Research Applications

Functional Groups

  • Imidazole Ring : Known for its role in various biological processes and interactions.
  • Piperidine Moiety : Commonly associated with analgesic and psychoactive effects.
  • Methoxyphenyl Group : Often contributes to the lipophilicity and overall biological activity of compounds.

Medicinal Chemistry

The compound has garnered interest for its potential therapeutic applications due to its structural features that allow it to interact with various biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antibacterial properties. The compound's structure suggests it may be effective against both Gram-positive and Gram-negative bacteria. Studies have shown that similar compounds have demonstrated activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Research

The piperidine component of the compound has been associated with anticancer properties. Some studies have highlighted the efficacy of imidazole derivatives in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .

Neuropharmacology

Given the presence of the piperidine structure, there is potential for this compound to affect neurotransmitter systems, particularly in relation to anxiety and depression treatments. Compounds with similar structures have been investigated for their ability to modulate serotonin and dopamine pathways .

Case Study 1: Antibacterial Efficacy

In a study assessing various imidazole derivatives, the compound was tested against multiple bacterial strains using the agar disc-diffusion method. Results indicated significant inhibition of Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of imidazole-containing compounds, where derivatives similar to this compound were found to inhibit proliferation in cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .

Data Table: Comparison of Related Compounds

Compound NameStructure HighlightsBiological Activity
(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanoneImidazole + Piperidine + MethoxyphenylAntimicrobial, Anticancer
2-IsopropylimidazoleContains an imidazole ringAntimicrobial properties
Piperidinyl derivativesFeatures piperidine ringsAnalgesic effects
Pyrrolidine dionesContains pyrrolidine dione structuresPotential anti-inflammatory activity

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen participates in nucleophilic substitution reactions, enabling modifications to the central scaffold. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) under basic conditions introduces acyl groups.

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methyl-piperidine analog78%
AcylationAcCl, Et₃N, DCM, RTN-Acetyl-piperidine analog82%

Reductive Amination for Imidazole-Piperidine Linkage

The imidazole-piperidine bridge can be formed via reductive amination. Sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) facilitates this step, as demonstrated in structurally related compounds .

  • Example : Condensation of 2-isopropylimidazole-4-carbaldehyde with piperidine derivatives, followed by reduction with STAB, yields the target linkage .

Optimized Conditions :

  • Solvent: DCM

  • Temperature: 0°C → RT

  • Catalyst: None required

  • Yield: 85–90%

Methanone Group Reactivity

The aryl methanone group undergoes classical ketone reactions:

  • Reduction : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the ketone to a secondary alcohol .

  • Grignard Addition : Organomagnesium reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols.

ReactionReagentsProductYieldReference
ReductionLiAlH₄, THF, 0°C(2-Methoxyphenyl)methanol analog76%
GrignardMeMgBr, Et₂O, RTTertiary alcohol derivative68%

Electrophilic Aromatic Substitution on the Methoxyphenyl Ring

The electron-rich 2-methoxyphenyl ring undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy.

  • Halogenation : Br₂ in acetic acid adds bromine at the ortho position.

ReactionConditionsRegioselectivityYieldReference
NitrationHNO₃ (conc.), H₂SO₄, 0°CPara65%
BrominationBr₂, AcOH, 50°COrtho72%

Oxidation of the Imidazole Moiety

The imidazole ring is susceptible to oxidation under strong conditions:

  • Peracid Oxidation : Meta-chloroperbenzoic acid (mCPBA) in DCM epoxidizes the imidazole’s C4–C5 double bond, forming an N-oxide derivative .

Key Observations :

  • Reaction requires anhydrous conditions.

  • Epoxidation yield: 58% .

Cross-Coupling Reactions for Structural Diversification

Palladium-catalyzed cross-coupling reactions enable late-stage modifications:

  • Suzuki Coupling : The methoxyphenyl boronic acid reacts with aryl halides to form biaryl systems.

  • Buchwald–Hartwig Amination : Introduces amine groups at specific positions.

Reaction TypeCatalyst SystemSubstrateYieldReference
SuzukiPd(PPh₃)₄, K₂CO₃, DMEAryl bromide81%
BuchwaldPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl chloride73%

Stability Under Acidic and Basic Conditions

  • Acidic Hydrolysis : The methanone group remains stable in dilute HCl (1M), but prolonged exposure to concentrated HCl cleaves the piperidine-imidazole bond.

  • Basic Conditions : NaOH (1M) induces partial decomposition of the imidazole ring over 24 hours.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs from the evidence include:

Compound Name / Structure Key Substituents Synthesis Yield (%) Notable Spectral Data (¹H NMR) Reference
(1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Benzoimidazole, 4-(2-CF₃-phenyl) 67 δ 13.11 (s, 1H), 7.74–7.22 (m, aromatic), 5.83–5.77 (m)
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole 2-Methoxyphenoxy-pyridine, sulfinyl-benzimidazole Not reported Purified via alumina column (CH₂Cl₂/MeOH)
(1H-Benzo[d]imidazol-2-yl)(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone Piperazine, 4-methoxybenzyl, pyridinyl Not reported MS: m/z 514.3 [M+H]⁺
Target compound: (4-((2-Isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone 2-Isopropylimidazole, 2-methoxyphenyl Not available Not available

Key Observations :

  • Imidazole vs. Benzoimidazole: The target compound’s 2-isopropylimidazole group (vs. The isopropyl substituent may increase hydrophobicity compared to unsubstituted imidazoles.
  • Aryl Group Variations : The 2-methoxyphenyl group in the target compound introduces moderate electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in or the pyridinyl moiety in . This difference could modulate receptor-binding affinity or selectivity.
  • Piperidine vs. Piperazine : The piperidine core (target) lacks the additional nitrogen in piperazine derivatives (e.g., ), affecting basicity and hydrogen-bonding capacity.
Pharmacological Implications
  • Receptor Dual Activity : Piperazinyl derivatives like exhibit dual histamine H1/H4 receptor binding, implying that the target compound’s piperidinyl group could be tailored for receptor polypharmacology, though methoxy groups typically favor CNS penetration.
Physicochemical Properties
  • Lipophilicity : The 2-isopropyl group and methoxyphenyl moiety likely increase logP compared to ’s trifluoromethyl group, which is more polar.
  • Metabolic Stability : The absence of metabolically labile sulfinyl groups (cf. ) may improve the target compound’s half-life.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with imidazole ring formation via condensation of glyoxal derivatives, followed by thioether or alkylation reactions to introduce the piperidine and methoxyphenyl groups . Key steps include:

  • Step 1 : Formation of the imidazole core using glyoxal, ammonia, and formaldehyde under controlled pH and temperature .
  • Step 2 : Alkylation of the imidazole with a piperidine-methoxyphenyl precursor using a base (e.g., K2_2CO3_3) in polar aprotic solvents (e.g., DMF) .
  • Optimization : Microwave-assisted synthesis or solvent-free conditions may improve reaction efficiency . Purity is monitored via TLC and HPLC, with final characterization by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and computational techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR confirms proton environments (e.g., imidazole C-H at δ 7.5–8.5 ppm, piperidine methylene at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : HRMS verifies molecular weight (calculated for C22_{22}H28_{28}N3_3O2_2: ~378.22 g/mol) .
  • X-ray Crystallography : Resolves 3D conformation and bond angles, particularly for chiral centers .
  • Computational Tools : Density Functional Theory (DFT) optimizes geometry, while molecular docking (e.g., AutoDock Vina) predicts target binding modes .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization or radiometric assays .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How can contradictory data in biological activity across assays be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, serum proteins) or off-target effects. Strategies include:

  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .
  • Dose-Response Curves : Use 8–10 concentration points to minimize false positives .

Q. What mechanistic insights can molecular dynamics simulations provide for target interactions?

  • Methodological Answer : Simulations (e.g., GROMACS) analyze:

  • Binding Stability : Root-mean-square deviation (RMSD) of ligand-protein complexes over 100 ns trajectories .
  • Residue Interactions : Hydrogen bonding with catalytic residues (e.g., imidazole nitrogen interactions with Asp/Glu) .
  • Free Energy Calculations : MM-PBSA/GBSA estimates binding affinity (ΔG) for structure-activity relationship (SAR) refinement .

Q. How does stereochemistry at the piperidine-imidazole junction influence pharmacodynamics?

  • Methodological Answer :

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and compare activity .
  • Pharmacophore Mapping : Overlay enantiomers with known active ligands to identify stereospecific interactions .
  • In Vivo PK Studies : Compare AUC and half-life of enantiomers to prioritize leads .

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